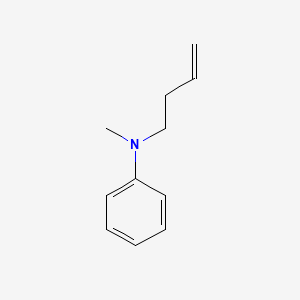

Benzenamine, N-3-butenyl-N-methyl-

説明

Benzenamine, N-3-butenyl-N-methyl- (IUPAC name: N-methyl-N-(3-buten-1-yl)benzenamine) is an aromatic amine derivative characterized by a benzene ring attached to a nitrogen atom substituted with a methyl group and a 3-butenyl chain. Its molecular formula is C₁₁H₁₅N, with a molecular weight of 161.24 g/mol.

The butenyl substituent enhances reactivity compared to saturated analogs, enabling applications in materials science and pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzenamine, N-3-butenyl-N-methyl-?

- Methodology : A two-step synthesis is often employed:

Alkylation : React benzenamine with 3-butenyl bromide under basic conditions (e.g., NaH in THF) to introduce the butenyl group.

Methylation : Use methyl iodide or dimethyl sulfate in the presence of a base (e.g., KCO) to methylate the secondary amine.

- Optimization : Reaction temperatures (typically 60–80°C) and inert atmospheres (N) improve yields .

- Validation : Monitor progress via TLC or HPLC; purify via column chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : H and C NMR to confirm substitution patterns (e.g., butenyl chain integration, methyl group presence).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~191.3 g/mol).

- Chromatography : HPLC with UV detection (λ ~254 nm) for purity assessment (>95% recommended for biological assays) .

Q. What stability considerations are critical for storage and handling?

- Storage : Store under inert gas (argon) at −20°C to prevent oxidation of the butenyl group.

- Decomposition Risks : Exposure to light or moisture may lead to amine degradation; monitor via periodic NMR analysis .

Advanced Research Questions

Q. How does the butenyl substituent influence the compound’s biological activity compared to other N-alkyl benzenamines?

- Structure-Activity Relationship (SAR) :

- The butenyl chain enhances lipophilicity, improving membrane permeability (logP ~2.8 predicted via QSPR models).

- Comparative Data :

| Compound | Substituent | logP | Antifungal IC (µM) |

|---|---|---|---|

| N-Methyl | -CH | 1.2 | >100 |

| N-3-Butenyl | -CH | 2.8 | 28.5 |

- Mechanism : Increased hydrophobicity correlates with enhanced antifungal activity against Aspergillus flavus by disrupting membrane integrity .

Q. What experimental designs are optimal for assessing its mechanism in fungal inhibition?

- In Vitro Assays :

- Mycelial Growth Inhibition : Use potato dextrose agar (PDA) plates with compound concentrations (10–100 µM); measure inhibition zones.

- Transcriptomic Analysis : RNA-seq to identify downregulated genes (e.g., leaA, critical for aflatoxin biosynthesis) .

- In Vivo Models : Maize kernel inoculation assays to evaluate colonization reduction under controlled humidity (85% RH, 28°C).

Q. How can computational modeling predict interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to fungal cytochrome P450 enzymes (e.g., CYP51).

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-enzyme complexes.

- Key Findings : The butenyl group forms van der Waals interactions with hydrophobic pockets, while the amine group hydrogen-bonds to catalytic residues .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Case Example : Discrepancies in antimicrobial efficacy may arise from:

- Strain Variability : Test multiple strains (e.g., Candida albicans vs. Aspergillus fumigatus).

- Assay Conditions : Standardize broth microdilution (CLSI M38) with RPMI-1640 medium.

- Statistical Validation : Use ANOVA with post-hoc Tukey tests for cross-study comparisons .

Q. Methodological Resources

類似化合物との比較

The structural and functional uniqueness of N-3-butenyl-N-methylbenzenamine is highlighted through comparisons with other N-substituted anilines and alkenylamines. Below is a detailed analysis:

Structural and Functional Comparisons

Table 1: Key Properties of Benzenamine Derivatives

Key Observations:

Reactivity :

- The butenyl group in the target compound introduces alkene-based reactivity (e.g., Diels-Alder, radical addition), absent in saturated analogs like N-ethylbenzenamine. This makes it valuable for synthesizing polymers or functionalized aromatic systems .

- In contrast, Ethalfluralin leverages nitro and trifluoromethyl groups for herbicidal activity, demonstrating how electron-withdrawing substituents modulate bioactivity .

Basicity and Steric Effects :

- N-Isopropylbenzenamine exhibits reduced nucleophilicity due to steric hindrance from the branched isopropyl group, whereas the linear butenyl chain in the target compound balances reactivity and steric accessibility .

- The trifluoromethyl group in 3-(trifluoromethyl)benzenamine significantly lowers basicity (ΔpKa ~4–5 compared to aniline), impacting solubility and reaction kinetics .

Synthetic Utility :

- The target compound’s synthesis shares methodologies with N-methyl-N-(3-butenyl)benzamide, involving alkylation of amines (e.g., 4-bromo-1-butene with methylamine) and subsequent functionalization .

- N-Benzyl-3-buten-1-amine (C₁₁H₁₅N, MW 161.24) is a structural isomer but differs in application due to the benzyl group’s stability in hydrogenation reactions .

Thermodynamic and Spectroscopic Data

While direct thermodynamic data for N-3-butenyl-N-methylbenzenamine are unavailable, inferences can be drawn from analogs:

- Boiling Point : Alkenylamines (e.g., N-benzylbut-3-en-1-amine) typically exhibit higher boiling points than saturated analogs due to increased molecular weight and polarity .

- IR/NMR : The butenyl group’s C=C stretch (~1640 cm⁻¹) and vinyl proton signals (δ 5.0–5.8 ppm in ¹H NMR) are key identifiers absent in ethyl or isopropyl derivatives .

特性

分子式 |

C11H15N |

|---|---|

分子量 |

161.24 g/mol |

IUPAC名 |

N-but-3-enyl-N-methylaniline |

InChI |

InChI=1S/C11H15N/c1-3-4-10-12(2)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3 |

InChIキー |

IJXNQDFPOFWCKI-UHFFFAOYSA-N |

正規SMILES |

CN(CCC=C)C1=CC=CC=C1 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。